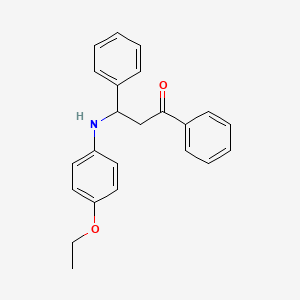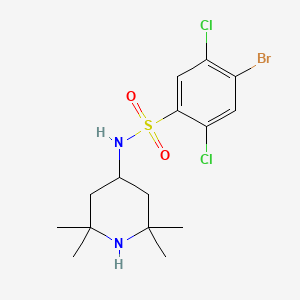![molecular formula C13H17N3O4S B13364607 [1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13364607.png)
[1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of an ethylureido group and a methylthio group attached to a nicotinate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Nicotinate Ester: The starting material, 2-(methylthio)nicotinic acid, is esterified using an alcohol (e.g., ethanol) in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the corresponding ester.
Introduction of the Ethylureido Group: The ester is then reacted with ethyl isocyanate under controlled conditions to introduce the ethylureido group. This step may require a base catalyst (e.g., triethylamine) to facilitate the reaction.
Final Coupling Reaction: The intermediate product is coupled with 1-oxopropan-2-yl chloride in the presence of a suitable base (e.g., pyridine) to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Ethylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the nicotinate moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethylureido group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Amines or thiols, base catalysts like triethylamine, dichloromethane as solvent.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives of the nicotinate moiety.
Substitution: Substituted ethylureido derivatives.
Aplicaciones Científicas De Investigación
1-(3-Ethylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(3-Ethylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The ethylureido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methylthio group may undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The nicotinate moiety may also play a role in modulating biological pathways, such as those involved in inflammation and cell proliferation.
Comparación Con Compuestos Similares
- 1-(3-Methylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate
- 1-(3-Ethylureido)-1-oxopropan-2-yl 2-(ethylthio)nicotinate
- 1-(3-Ethylureido)-1-oxopropan-2-yl 2-(methylsulfonyl)nicotinate
Comparison: 1-(3-Ethylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate is unique due to the presence of both the ethylureido and methylthio groups, which confer specific chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C13H17N3O4S |
|---|---|
Peso molecular |
311.36 g/mol |
Nombre IUPAC |
[1-(ethylcarbamoylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H17N3O4S/c1-4-14-13(19)16-10(17)8(2)20-12(18)9-6-5-7-15-11(9)21-3/h5-8H,4H2,1-3H3,(H2,14,16,17,19) |
Clave InChI |
MODWYEMRBXFKPQ-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)NC(=O)C(C)OC(=O)C1=C(N=CC=C1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


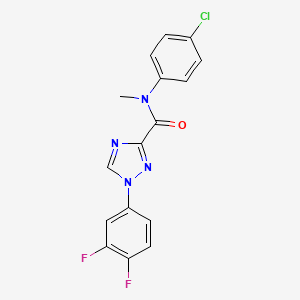
![Methyl 1-[(2-fluorophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B13364536.png)

![methyl 3-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B13364550.png)
![3-[6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364554.png)
![4-hydroxy-6,8-dimethyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B13364556.png)
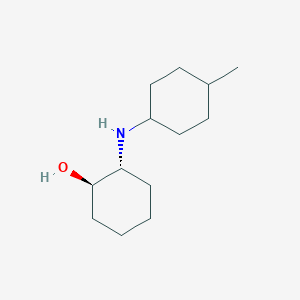
![3-[(Methylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364566.png)
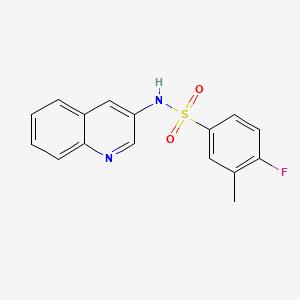
![1-Methyl-4-[2-(1-naphthylsulfanyl)benzyl]piperazine](/img/structure/B13364577.png)
![[2-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13364598.png)
